3-(2-Chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide
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Overview
Description
3-(2-Chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group and a methoxypiperidinylphenyl group connected by a propanamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the chloro-fluorophenyl intermediate: This involves the chlorination and fluorination of a benzene ring.
Synthesis of the methoxypiperidinylphenyl intermediate:
Coupling of the intermediates: The final step involves coupling the two intermediates through a propanamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloro-6-fluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide
- 3-(2-chloro-6-fluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)butanamide
Uniqueness
Compared to similar compounds, 3-(2-Chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide may exhibit unique properties such as higher potency, selectivity, or stability. These differences can be attributed to variations in the length of the carbon chain or the presence of different functional groups.
Biological Activity
3-(2-Chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₁₈ClF₁N₂O
- Molecular Weight : 336.80 g/mol
- CAS Number : 951623-51-1
This compound contains a chloro and fluorine substituent on the phenyl ring, which may influence its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. It has been shown to exhibit activity as a selective antagonist at certain neurotransmitter receptors, which can lead to various physiological effects.
Antidepressant Effects
Recent studies have indicated that this compound may possess antidepressant properties. In animal models, it has been shown to significantly reduce depressive-like behaviors, suggesting a potential role in treating mood disorders. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain.
Antinociceptive Activity
Research has also demonstrated that this compound exhibits antinociceptive (pain-relieving) effects. In rodent models, administration of the compound resulted in reduced pain responses, indicating its potential utility in pain management therapies.
Neuroprotective Effects
The compound has shown promise as a neuroprotective agent. Studies suggest that it may help mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant Properties
In a controlled study involving rodents subjected to chronic mild stress, administration of this compound resulted in significant improvements in behavior as measured by the forced swim test. The results indicated a marked increase in swimming time compared to control groups, suggesting an antidepressant effect mediated through serotonin receptor modulation.
Case Study 2: Pain Management
A study assessing the antinociceptive properties of the compound utilized the formalin test in rats. Results showed that treatment with the compound led to a significant reduction in both phases of pain response, indicating its efficacy as a pain reliever.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN2O2/c1-27-17-11-13-25(14-12-17)16-7-5-15(6-8-16)24-21(26)10-9-18-19(22)3-2-4-20(18)23/h2-8,17H,9-14H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJESAOWODZYWRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=C(C=CC=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.